

IUPAC name for C₂Br₂ClF₃.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>1,1-Dibromo-1-chloro-2,2,2-trifluoroethane</i>
CAS No.:	754-17-6
Cat. No.:	B1584066

[Get Quote](#)

Executive Summary

The molecular formula C₂Br₂ClF₃ represents a highly substituted class of halogenated ethanes. Because six distinct halogen substituents (two bromines, one chlorine, three fluorines) are distributed across a two-carbon backbone, this formula yields three unique constitutional isomers. This whitepaper provides an authoritative breakdown of the IUPAC nomenclature rationale, physicochemical properties, and synthetic methodologies for these isomers, emphasizing self-validating protocols for their generation and analytical differentiation.

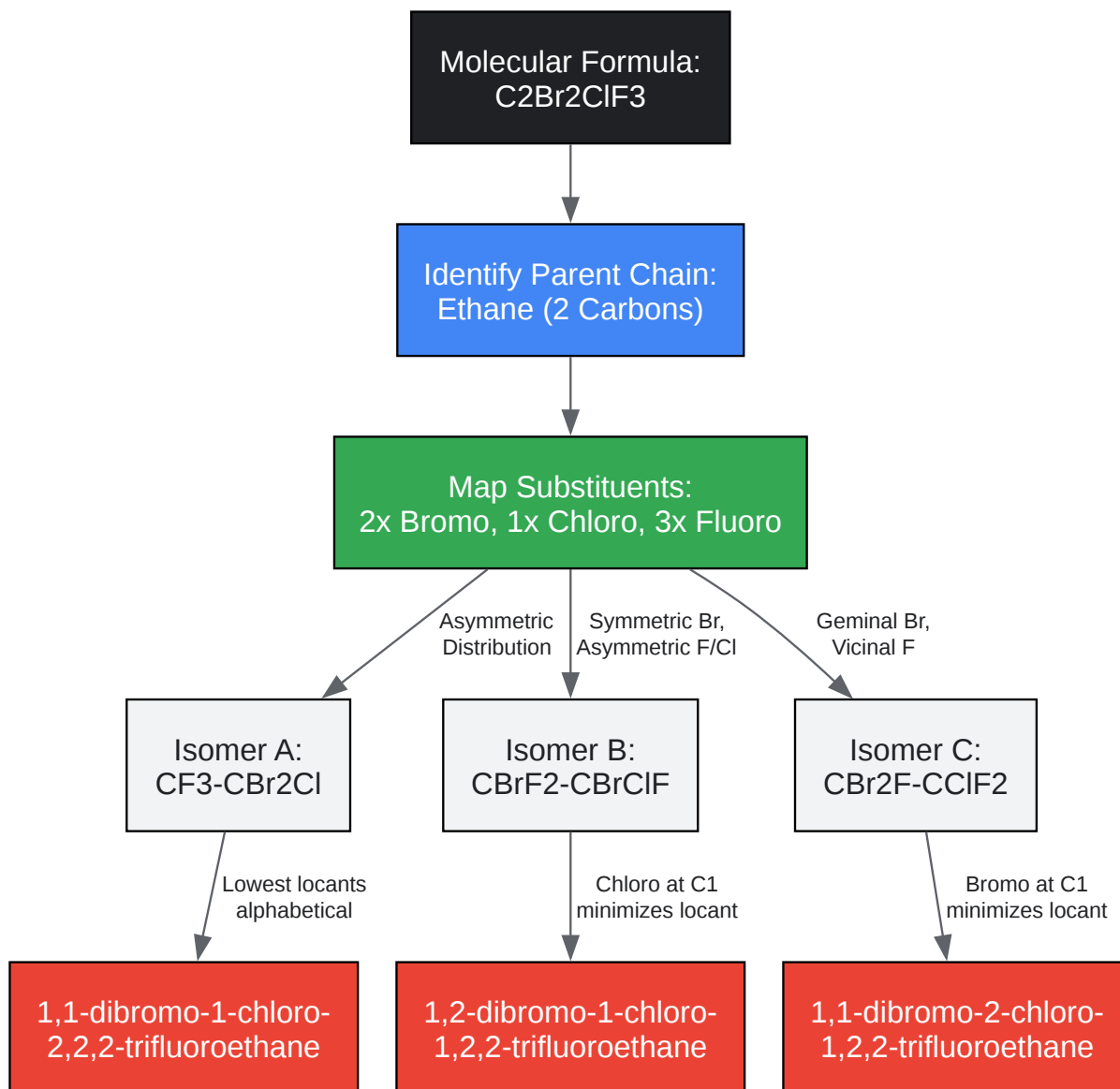
Structural Isomerism and IUPAC Nomenclature Rationale

The nomenclature of highly substituted alkanes is not arbitrary; it is a deterministic system designed to yield a single, unambiguous molecular identifier. The causality of the naming rules flows from parent chain identification to locant minimization, and finally to alphabetical priority.

According to IUPAC Blue Book standards, the parent chain is ethane. The primary rule dictates that substituents must be assigned the lowest possible locant set. When alternative numbering

schemes yield identical locant sets, alphabetical priority (Bromo > Chloro > Fluoro) determines the assignment.

- Isomer A: **1,1-dibromo-1-chloro-2,2,2-trifluoroethane**
 - Structure: $\text{CF}_3\text{-CBr}_2\text{Cl}$
 - Causality of Name: The locant set is 1,1,1,2,2,2 regardless of which carbon is designated as C1. Alphabetically, bromo precedes chloro, which precedes fluoro. Assigning C1 to the carbon with the two bromine atoms gives the bromo substituents the lower locants (1,1 vs 2,2). Thus, the correct name is [1](#)[1].
- Isomer B: **1,2-dibromo-1-chloro-1,2,2-trifluoroethane**
 - Structure: $\text{CBrF}_2\text{-CBrClF}$
 - Causality of Name: The locant set is again 1,1,1,2,2,2. Numbering from either side gives bromo locants of 1,2. The tie-breaker is the chloro substituent. Assigning C1 to the carbon bearing the chlorine atom gives chloro a locant of 1 rather than 2. This isomer possesses a chiral center at C1, existing as a pair of (R)/(S) enantiomers[2].
- Isomer C: **1,1-dibromo-2-chloro-1,2,2-trifluoroethane**
 - Structure: $\text{CBr}_2\text{F-CClF}_2$
 - Causality of Name: Numbering from the carbon with two bromines gives bromo locants of 1,1, which is lower than 2,2. Therefore, C1 is the carbon with the geminal bromines.



[Click to download full resolution via product page](#)

Fig 1: Logical decision tree for determining the IUPAC nomenclature of $C_2Br_2ClF_3$ isomers.

Physicochemical Profiling and Industrial Applications

The specific distribution of halogens directly dictates the dipole moment, boiling point, and chemical stability of the isomers. This data is summarized below for rapid comparative analysis:

Isomer Structure	IUPAC Name	Identifier (CAS / CID)	Chiral Centers	Key Application
CF ₃ -CBr ₂ Cl	1,1-dibromo-1-chloro-2,2,2-trifluoroethane	CAS: 754-17-6	None	Byproduct in Halothane synthesis, synthetic intermediate[3].
CBrF ₂ -CBrClF	1,2-dibromo-1-chloro-1,2,2-trifluoroethane	CAS: 354-51-8	C1	Refrigerant, specialized fire extinguishing agent, solvent[4].
CBr ₂ F-CClF ₂	1,1-dibromo-2-chloro-1,2,2-trifluoroethane	CID: 23620194	None	Research intermediate.

Synthetic Pathways and Self-Validating Protocols

The synthesis of **1,1-dibromo-1-chloro-2,2,2-trifluoroethane** is achieved via the high-temperature gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane.

Causality of Experimental Design: The C-H bonds in 2-chloro-1,1,1-trifluoroethane are highly deactivated by the adjacent electron-withdrawing CF₃ group. Consequently, standard liquid-phase halogenation is kinetically unfavorable. High-temperature (400–500 °C) gas-phase conditions are strictly required to provide the activation energy necessary for the homolytic cleavage of Br₂ and subsequent hydrogen abstraction[3].

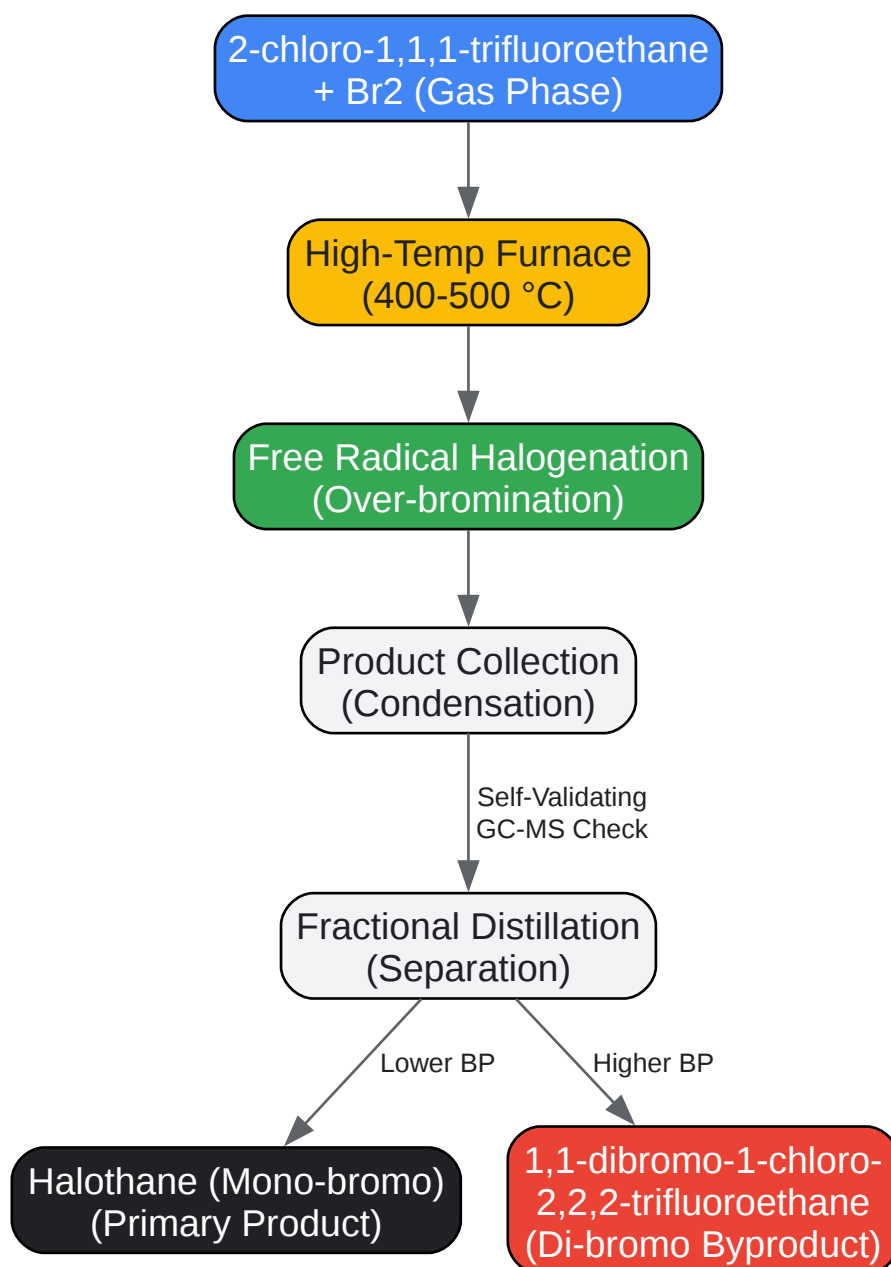
Self-Validating Protocol: Gas-Phase Bromination

In synthetic methodology, open-loop systems are prone to undetected deviations. To ensure reproducibility, this protocol incorporates an inline, self-validating GC-MS checkpoint. By

quantifying the reaction trajectory in real-time, the protocol validates its own efficacy before downstream purification begins.

Step-by-Step Methodology:

- **Reactant Vaporization:** Vaporize 2-chloro-1,1,1-trifluoroethane and elemental bromine (Br_2) at a molar ratio of 1:2 to favor di-bromination over mono-bromination.
- **High-Temperature Reactor:** Pass the gaseous mixture through a quartz tube furnace maintained strictly at 450 °C.
- **Condensation & Quenching:** Route the effluent through a chilled condenser (0 °C) into a receiving flask containing aqueous sodium bisulfite to quench unreacted Br_2 .
- **Self-Validating Checkpoint (GC-MS):** Critical Step. Immediately draw a 1 μL aliquot of the organic layer for GC-MS analysis.
 - **Validation Logic:** The system is self-validating. If the chromatogram shows a Halothane (mono-bromo) to di-bromo peak area ratio $> 1:1$, the system has flagged an under-bromination state. The operator must automatically increase the Br_2 feed rate or increase the furnace temperature by 20 °C.
- **Fractional Distillation:** Isolate the di-bromo product by collecting the fraction boiling at its specific boiling point (approx. 93-94 °C).



[Click to download full resolution via product page](#)

Fig 2: Self-validating gas-phase synthesis workflow for **1,1-dibromo-1-chloro-2,2,2-trifluoroethane**.

Analytical Differentiation

For researchers, differentiating these isomers requires robust spectroscopic techniques:

- ¹⁹F NMR Spectroscopy: The CF₃ group in Isomer A presents as a sharp singlet (in decoupled spectra), which is entirely distinct from the complex diastereotopic fluorine signals seen in the chiral Isomer B (due to the asymmetric C1 center).
- Mass Spectrometry (GC-MS): While all isomers share the same molecular weight (approx 276.28 g/mol) and identical isotopic clustering (due to two bromine and one chlorine atom), their fragmentation patterns diverge. Isomer A readily loses a CF₃ radical (m/z 69), whereas Isomer B fragments via cleavage of the central C-C bond to yield [CBrClF]⁺ and [CBrF₂]⁺ ions.

References

- PubChem:1,1,1-Trifluoro-2,2-dibromo-2-chloroethane (CID 34529). National Institutes of Health. [1](#)
- NIST Chemistry WebBook:1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Institute of Standards and Technology. [2](#)
- BenchChem:Synthesis of **1,1-Dibromo-1-chloro-2,2,2-trifluoroethane**: A Technical Guide. [3](#)
- Chem-Impex:1,2-Dibromo-1-chloro-1,2,2-trifluoroethane Applications. [4](#)
- PubChem:Halothane (CID 3562). National Institutes of Health. [5](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane | C2Br2ClF3 | CID 34529 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane \[webbook.nist.gov\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)

- [4. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [5. Haloethane | BrClHC2F3 | CID 3562 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Haloethane)
- To cite this document: BenchChem. [IUPAC name for C2Br2ClF3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584066/docs#iupac-name-for-c2br2clf3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)